



Technical Guide: N-methyloxepan-4-amine

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Compound of Interest		
Compound Name:	N-methyloxepan-4-amine	
Cat. No.:	B15303461	Get Quote

A comprehensive review of available data for **N-methyloxepan-4-amine** reveals a significant lack of specific information in public scientific databases. As of the current date, a specific CAS number for **N-methyloxepan-4-amine** has not been identified, and consequently, there is no body of research detailing its synthesis, physicochemical properties, or biological activities to construct an in-depth technical guide.

The absence of a registered CAS number suggests that **N-methyloxepan-4-amine** may not be a well-characterized or commercially available compound. It is possible that this chemical is referred to by a different systematic name, is a novel compound not yet described in the literature, or is an intermediate in a proprietary synthetic pathway.

While a direct technical guide on **N-methyloxepan-4-amine** cannot be provided, this document will offer insights into closely related chemical structures and the broader class of N-substituted oxepane amines. This information can serve as a valuable resource for researchers interested in the potential synthesis and properties of this and similar molecules.

Related Compounds and General Synthetic Approaches

Research into related oxepane and N-alkyl amine structures can provide a foundational understanding for the potential synthesis of **N-methyloxepan-4-amine**. Key related compounds for which data is available include:

• 5-methyloxepan-4-one (CAS: 2254098-91-2): A ketone precursor that could potentially be used to synthesize the target amine via reductive amination.



• Oxepan-4-amine: The parent amine from which N-methylation would be the final step.

A plausible synthetic route to **N-methyloxepan-4-amine** could involve the following conceptual workflow:



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Caption: Conceptual synthetic pathway for **N-methyloxepan-4-amine**.

Experimental Protocol: Reductive Amination (General Procedure)

The following is a generalized protocol for the reductive amination of a ketone to a primary amine, which would be the first step in the proposed synthesis of **N-methyloxepan-4-amine**.

Materials:

- Oxepan-4-one
- Ammonia solution (e.g., 7N in Methanol)
- Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
- Methanol
- Glacial acetic acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate



Silica gel for column chromatography

Procedure:

- Dissolve Oxepan-4-one in methanol.
- Add the ammonia solution in excess and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- Carefully add sodium cyanoborohydride to the reaction mixture in portions.
- Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Quench the reaction by carefully adding water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane (3x).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield Oxepan-4-amine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction (General Procedure)

The following is a generalized protocol for the N-methylation of a primary amine to a tertiary amine.

Materials:

Oxepan-4-amine



- Formaldehyde (37% aqueous solution)
- Formic acid (98-100%)
- Sodium hydroxide solution (e.g., 2M)
- Diethyl ether or other suitable extraction solvent
- · Anhydrous magnesium sulfate

Procedure:

- To a solution of Oxepan-4-amine, add formaldehyde followed by formic acid.
- Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until gas evolution ceases.
- Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
- Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH > 10.
- Extract the agueous layer with diethyl ether (3x).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-methyloxepan-4-amine**.
- Further purification can be performed by distillation or column chromatography if necessary.

Potential Biological Activity of N-Alkyl Oxepane Amines

While no specific biological data exists for **N-methyloxepan-4-amine**, the broader class of N-alkyl amines and related heterocyclic compounds have been investigated for various pharmacological activities. Research on similar scaffolds suggests potential for:



- Antimicrobial Activity: The introduction of N-alkyl groups can modulate the lipophilicity of a
 molecule, which is a key factor in its ability to interact with and disrupt microbial cell
 membranes.
- Central Nervous System (CNS) Activity: The oxepane ring is a feature in some compounds
 with activity in the central nervous system. The N-methyl group can also influence bloodbrain barrier permeability.

Table 1: Physicochemical Properties of a Related Compound

Property	Value (for 5-methyloxepan-4-one)
CAS Number	2254098-91-2
Molecular Formula	C7H12O2
Molecular Weight	128.17 g/mol
Physical Form	Liquid

Conclusion

In conclusion, a dedicated technical guide for **N-methyloxepan-4-amine** cannot be compiled due to the absence of its specific characterization in the scientific literature. However, based on the chemistry of related compounds, a plausible synthetic route involving reductive amination of an oxepanone precursor followed by N-methylation has been proposed. The biological activity of such a compound remains to be determined, though related structures suggest potential antimicrobial or CNS effects. Further research is required to synthesize and characterize **N-methyloxepan-4-amine** to elucidate its properties and potential applications.

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